4-Hydroxydecenal

glutathione transferase detoxification kinetics 4-hydroxyalkenal metabolism

4-Hydroxydecenal (4-HDE; also referred to as 4-hydroxy-2-trans-decenal) is a C10 α,β-unsaturated 4-hydroxyalkenal belonging to a homologous series of electrophilic lipid peroxidation products that includes 4-hydroxyhexenal (4-HHE), 4-hydroxyoctenal (4-HOE), and the extensively studied 4-hydroxynonenal (4-HNE). It is classified as a small, lipid-soluble and/or protein-bound uremic toxin that accumulates in chronic kidney disease and is actively transported into renal proximal tubule cells via organic anion transporter 3 (OAT3/SLC22A8).

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 29389-17-1
Cat. No. B1240370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxydecenal
CAS29389-17-1
Synonyms4-hydroxy-2-decenal
4-hydroxydecenal
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCC(C=CC=O)O
InChIInChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8-10,12H,2-5,7H2,1H3/b8-6+
InChIKeyHDQZDHGXJUBNIK-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxydecenal (CAS 29389-17-1): A Chain-Length-Discriminated 4-Hydroxyalkenal for Lipid Peroxidation and Uremic Toxin Research


4-Hydroxydecenal (4-HDE; also referred to as 4-hydroxy-2-trans-decenal) is a C10 α,β-unsaturated 4-hydroxyalkenal belonging to a homologous series of electrophilic lipid peroxidation products that includes 4-hydroxyhexenal (4-HHE), 4-hydroxyoctenal (4-HOE), and the extensively studied 4-hydroxynonenal (4-HNE). It is classified as a small, lipid-soluble and/or protein-bound uremic toxin that accumulates in chronic kidney disease and is actively transported into renal proximal tubule cells via organic anion transporter 3 (OAT3/SLC22A8) [1]. Endogenously, 4-HDE is generated during NADPH-Fe-induced peroxidation of liver microsomal lipids and during iron/ascorbate-mediated oxidative damage of isolated rat liver mitochondria [2][3].

Why 4-Hydroxydecenal Cannot Be Substituted by 4-HNE or Other 4-Hydroxyalkenals


Although all 4-hydroxyalkenals share the reactive α,β-unsaturated aldehyde moiety and a 4-hydroxyl group, their hydrocarbon chain length dictates profound differences in formation propensity, enzymatic detoxification kinetics, susceptibility to antioxidant intervention, and immunological recognition. 4-HDE (C10) occupies a distinct position in the homologous series: it is formed at substantially lower abundance than 4-HNE (C9) in biological peroxidation systems [1], yet shares comparably high catalytic efficiency with human glutathione transferase A4-4 [2]. Critically, 4-HDE is uniquely absent in thermally oxidized fatty acid methyl ester models where shorter-chain homologues are readily detected [3], and it exhibits markedly differential suppressibility by antioxidant combinations relative to its in-class counterparts [4]. These non-interchangeable properties mean that experimental conclusions drawn with 4-HNE or 4-HHE cannot be extrapolated to 4-HDE without independent verification.

Quantitative Differential Evidence for 4-Hydroxydecenal Against Its Closest 4-Hydroxyalkenal Comparators


GST A4-4 Catalytic Efficiency: 4-Hydroxydecenal Matches 4-HNE and Vastly Exceeds Conventional GST Substrates

Human glutathione transferase A4-4 (GST A4-4) conjugates 4-hydroxydecenal with catalytic efficiency (kcat/Km) exceeding 3 × 10^6 M^-1·s^-1, a value indistinguishable from that reported for 4-hydroxynonenal under identical assay conditions [1]. This efficiency is several orders of magnitude higher than the kcat/Km values for conventional GST substrates such as 1-chloro-2,4-dinitrobenzene [1]. Rat cytosolic GST 4-4 similarly exhibits high specific activity toward both 4-HNE and 4-HDE, with GST 4-4 identified as the isoenzyme giving the highest specific activity among rat liver GSTs [2]. Critically, the broader structure-activity study across the homologous series from C5 to C15 demonstrated that GST isoforms respond differentially to chain length: rat GST 8-8 is exceptionally active across the entire series, while rat GST 1-1 is more than 10-fold less efficient than GST 8-8 but preferentially active with the longest chain-length substrates, including 4-HDE [3].

glutathione transferase detoxification kinetics 4-hydroxyalkenal metabolism GST A4-4

Absence of 4-Hydroxydecenal in Thermally Oxidized Fatty Acid Methyl Esters Where HHE, HOE, and HNE Are Readily Detected

When fatty acid methyl esters (FAMEs) of stearic, oleic, linoleic, and linolenic acids were heated at 185°C for up to 6 hours, 4-hydroxy-2-trans-decenal (HDE) was not detected in any of the four heat-treated FAMEs by HPLC analysis as 2,4-dinitrophenylhydrazine derivatives [1]. In contrast, 4-HHE reached a maximum concentration of 50.78 μg/g in methyl linolenate (MLN) after 4 h, 4-HOE reached 102.50 μg/g in methyl linoleate (ML) after 6 h, and 4-HNE reached 84.82 μg/g in ML after 3 h [1]. This absence is mechanistically significant: 2,4-decadienal, a suspected intermediate in 4-HNE formation from linoleate, was also monitored but was not found to be an intermediate in the formation of HNE in this system [1]. In whole vegetable oils (corn, soybean, peanut, canola), HDE was detected but its formation was consistently lower than HNE under all temperature (145–185°C) and time (1–5 h) conditions tested [2].

thermal lipid oxidation food toxicology FAME oxidation aldehyde profiling

Differential Antioxidant Suppressibility: 4-Hydroxydecenal Formation Is Suppressed by 96% vs. Only 27% for 4-HNE Under Identical Conditions

In commercial corn oil heated at 185°C for 6 hours, a ternary antioxidant combination of 200 ppm TBHQ + 50 ppm citric acid + 100 ppm ascorbyl palmitate suppressed 4-hydroxydecenal (HDE) formation by 96%, compared to only 27% suppression of 4-hydroxynonenal (4-HNE), 88% suppression of 4-hydroxyhexenal (4-HHE), and 70% suppression of 4-hydroxyoctenal (4-HOE) [1]. A natural antioxidant (50 or 100 ppm rosemary extract) similarly showed differential suppression: 74% for HDE vs. 29% for 4-HNE, 40% for 4-HHE, and 48% for 4-HOE [1]. This >3.5-fold difference in susceptibility to antioxidant intervention between 4-HDE and 4-HNE under identical thermal oxidative conditions is a unique quantitative differentiation that has direct implications for mitigation strategy design.

antioxidant efficacy frying oil stability aldehyde suppression food safety

Immunochemical Discrimination: Anti-4-HNE Monoclonal Antibodies Cross-React with 4-Hydroxydecenal but Not with 4-Hydroxyhexenal

Monoclonal antibodies raised against 4-hydroxynonenal-modified proteins exhibit a distinct cross-reactivity pattern within the 4-hydroxyalkenal series: they show no detectable cross-reaction with proteins modified by malondialdehyde, nonanal, nonenal, or 4-hydroxyhexenal, but recognize protein-bound 4-hydroxyoctenal and 4-hydroxydecenal to some extent [1][2]. This graded immunoreactivity—absent for the C6 homologue (4-HHE), partial for the C8 (4-HOE) and C10 (4-HDE) homologues—indicates that chain-length-dependent epitope recognition extends beyond the shared 4-hydroxy-2-enal pharmacophore. The partial cross-reactivity of anti-4-HNE antibodies with 4-HDE has practical implications for immunoblotting and ELISA-based detection of 4-hydroxyalkenal-protein adducts in biological samples.

immunoassay protein adduct detection antibody specificity oxidative stress biomarkers

Biological Formation Hierarchy: 4-Hydroxydecenal Is Produced at Very Low Levels Relative to 4-HNE in Peroxidizing Liver Microsomes

In the classical NADPH-Fe-induced peroxidation system of rat liver microsomes, 4-hydroxynonenal was identified as the major cytotoxic product responsible for inhibition of microsomal glucose-6-phosphatase [1]. Under these conditions, 4-hydroxydecenal, along with 4-hydroxyoctenal and 4-hydroxyundecenal, was formed in 'very low amounts' compared to 4-HNE [1]. This formation hierarchy was further corroborated by studies on arachidonic acid peroxidation, where 4-hydroxydecenal was reported to be produced in amounts up to 100-fold lower than those of 4-HNE [2]. In the absence of the NADPH-Fe stimulus, liver microsomes produced only minute amounts of any 4-hydroxyalkenal, confirming the dependence on active peroxidation [1].

microsomal lipid peroxidation endogenous aldehyde formation NADPH-Fe system cytotoxicity

Uremic Toxin Classification: 4-Hydroxydecenal Is a Protein-Bound Solute with OAT3-Dependent Renal Handling

4-Hydroxydecenal is formally classified as a small, lipid-soluble and/or protein-bound uremic toxin within the middle-molecule category of the European Uremic Toxin Work Group (EUTox) classification system [1]. Unlike water-soluble small-molecule uremic toxins that are removed by conventional hemodialysis, 4-HDE belongs to the protein-bound fraction whose clearance depends on active tubular secretion via organic anion transporters, particularly OAT3 (SLC22A8) [1][2]. Chronic exposure to this class of uremic toxins is causally linked to renal damage progression, cardiovascular disease, and increased oxidative stress through stimulation of reactive oxygen species production [1]. This classification distinguishes 4-HDE from non-uremic 4-hydroxyalkenals such as 4-HHE and 4-HNE, which, although also formed during lipid peroxidation, are not categorized within the uremic toxin framework and have distinct renal handling properties.

uremic toxin OAT3 transporter chronic kidney disease renal clearance

Optimal Application Scenarios for 4-Hydroxydecenal Based on Verified Differential Evidence


Chain-Length Specificity Studies of Glutathione Transferase Isoforms

4-HDE is optimally deployed as a C10 substrate in homologous series experiments (C5–C15) designed to probe the active-site steric constraints of GST isoforms. Its catalytic efficiency with human GST A4-4 (>3 × 10^6 M^-1·s^-1) is comparable to 4-HNE, enabling direct head-to-head kinetic comparisons that isolate the effect of chain length on kcat/Km without confounding differences in intrinsic reactivity [1]. Rat GST 1-1, which shows >10-fold lower efficiency than GST 8-8 but preferential activity toward longer-chain substrates including 4-HDE, can be specifically characterized using 4-HDE as a discriminatory substrate [2].

Antioxidant Efficacy Screening in Frying Oils Using 4-HDE as the Most Responsive Marker

In industrial frying oil quality assessment, 4-HDE is the most discriminating analyte for evaluating antioxidant performance among the toxic 4-hydroxyaldehyde panel. The 96% suppression of 4-HDE by TBHQ+CA+AP vs. only 27% for 4-HNE under identical conditions (185°C, 6 h, corn oil) [1] provides a uniquely wide dynamic range for detecting antioxidant effects. Laboratories can use 4-HDE as a sentinel marker where small improvements in antioxidant formulation yield large, readily quantifiable differences in aldehyde suppression.

Negative-Control Marker in Fatty Acid Methyl Ester Thermal Oxidation Studies

Because 4-HDE is uniquely not detected in any heat-treated FAME system (methyl stearate, oleate, linoleate, linolenate) at 185°C for up to 6 hours—unlike 4-HHE, 4-HOE, and 4-HNE which are all readily formed [1]—it serves as an ideal negative-control compound in mechanistic studies of thermal lipid oxidation. Its absence provides a built-in verification of analytical specificity, confirming that detected signals for other 4-hydroxyalkenals are not artifacts of the derivatization or chromatographic method.

Uremic Toxin Panel Studies Targeting OAT3-Mediated Renal Transport

4-HDE is a validated member of the protein-bound uremic toxin panel and is actively transported via OAT3 [1][2]. It is appropriate for inclusion in metabolomic studies of chronic kidney disease progression, particularly those investigating residual tubular secretory function, OAT3 pharmacogenomics, or the efficacy of novel dialysis membranes and oral sorbents designed to remove protein-bound uremic solutes. Its distinct chain length also enables chromatographic separation from other lipid-soluble uremic toxins in multiplexed LC-MS/MS panels.

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